Lipophilicity Enhancement: 2,5-Diethyl Substitution Raises logP by 1.4 Units vs. Unsubstituted 4-Iodobenzoic Acid
The 2,5-diethyl substitution pattern elevates the calculated partition coefficient (XLogP3) from 2.3 for 4-iodobenzoic acid to 3.7 for the target compound, representing a +1.4 logP differential [1][2]. For 2-iodobenzoic acid, the XLogP3 is 2.4, yielding a +1.3 differential. This 60% increase in predicted lipophilicity places 2,5-diethyl-4-iodo-benzoic acid in a distinct property space more characteristic of drug-like fragments and membrane-permeable intermediates, reducing aqueous solubility while enhancing passive membrane partitioning [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 4-Iodobenzoic acid: XLogP3 = 2.3; 2-Iodobenzoic acid: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +1.4 (vs. 4-iodobenzoic acid); ΔXLogP3 = +1.3 (vs. 2-iodobenzoic acid) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20); identical computation method applied across all three compounds for internal consistency. |
Why This Matters
A 1.4 logP unit shift translates to an approximately 25-fold increase in theoretical octanol–water partition coefficient, directly impacting extraction efficiency in liquid–liquid workup, chromatographic retention, and predicted bioavailability in pharmaceutical intermediate design.
- [1] PubChem. Compound Summary: 2,5-Diethyl-4-iodo-benzoic Acid. CID 11266669. XLogP3-AA: 3.7. View Source
- [2] PubChem. Compound Summary: 4-Iodobenzoic Acid. CID 7415. XLogP3-AA: 2.3. PubChem. Compound Summary: 2-Iodobenzoic Acid. CID 7275. XLogP3-AA: 2.4. View Source
